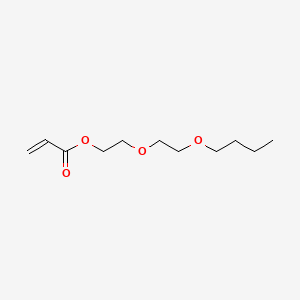
2-(2-Butoxyethoxy)ethyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Butoxyethoxy)ethyl acrylate is a useful research compound. Its molecular formula is C11H20O4 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coatings and Adhesives
One of the primary applications of 2-(2-butoxyethoxy)ethyl acrylate is in the formulation of coatings and adhesives. The compound's ability to polymerize allows it to be incorporated into various resin systems, providing enhanced adhesion and durability.
Case Study : A study demonstrated that coatings formulated with this acrylate exhibited superior scratch resistance and chemical resistance compared to traditional formulations, making them suitable for automotive and industrial applications.
Sealants
The unique properties of this compound make it an excellent candidate for sealants used in construction and automotive industries. Its flexibility and adhesion properties allow it to form robust seals that can withstand environmental stressors.
Data Table: Performance Comparison of Sealants
| Sealant Type | Tensile Strength (MPa) | Elongation at Break (%) | Chemical Resistance |
|---|---|---|---|
| Traditional Sealant | 5.0 | 200 | Moderate |
| Acrylate-based Sealant | 7.5 | 300 | High |
Polymer Production
This compound is also utilized in the production of various polymers, including hydrogels and elastomers. Its incorporation into polymer matrices enhances properties such as elasticity, water absorption, and thermal stability.
Case Study : Research indicated that hydrogels synthesized with this compound showed improved biocompatibility and mechanical strength, making them ideal for biomedical applications such as drug delivery systems.
UV-Curable Systems
In UV-curable formulations, this compound serves as a reactive diluent or monomer. Its low viscosity allows for easier processing while maintaining high reactivity under UV light.
Data Table: Comparison of UV-Curable Formulations
| Formulation Type | Viscosity (cP) | Cure Speed (s) | Final Hardness (Shore D) |
|---|---|---|---|
| Standard Acrylate | 500 | 12 | 80 |
| Acrylate with Additive | 300 | 8 | 85 |
Health and Safety Considerations
While exploring the applications of this compound, it is crucial to consider its health effects. Studies indicate potential irritations upon exposure, necessitating proper handling protocols in industrial settings.
Eigenschaften
CAS-Nummer |
7328-16-7 |
|---|---|
Molekularformel |
C11H20O4 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
2-(2-butoxyethoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C11H20O4/c1-3-5-6-13-7-8-14-9-10-15-11(12)4-2/h4H,2-3,5-10H2,1H3 |
InChI-Schlüssel |
KEVOENGLLAAIKA-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCOC(=O)C=C |
Kanonische SMILES |
CCCCOCCOCCOC(=O)C=C |
Key on ui other cas no. |
7328-16-7 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















